molecular formula C11H10BrFN4OS B10923413 4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10923413
M. Wt: 345.19 g/mol
InChI Key: BJCIOUXNOLFKAZ-LHHJGKSTSA-N
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Description

4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo group, a fluorothiophene moiety, and a pyrazole ring

Preparation Methods

The synthesis of 4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.

    Introduction of the Bromo Group: The bromo group is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).

    Formation of the Fluorothiophene Moiety: The fluorothiophene moiety is synthesized through the fluorination of thiophene derivatives.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with the fluorothiophene aldehyde to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:

    4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Lacks the fluorothiophene moiety.

    N’-((5-Fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Lacks the bromo group.

    4-Bromo-N’-((5-chlorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Contains a chlorothiophene moiety instead of a fluorothiophene moiety.

The uniqueness of 4-Bromo-N’-((5-fluorothiophen-2-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrFN4OS

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H10BrFN4OS/c1-6-9(12)10(16-17(6)2)11(18)15-14-5-7-3-4-8(13)19-7/h3-5H,1-2H3,(H,15,18)/b14-5+

InChI Key

BJCIOUXNOLFKAZ-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=CC=C(S2)F)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=CC=C(S2)F)Br

Origin of Product

United States

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